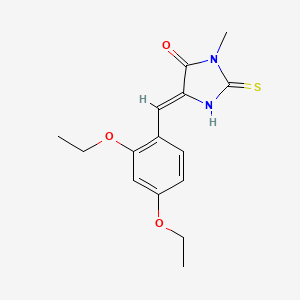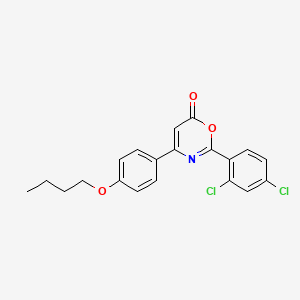![molecular formula C27H28N4O2S B3952026 N-benzyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinamine](/img/structure/B3952026.png)
N-benzyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinamine
Vue d'ensemble
Description
N-benzyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinamine, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective phosphodiesterase 4 (PDE4) inhibitors, which have been shown to be effective in treating various inflammatory and immune-related disorders.
Mécanisme D'action
N-benzyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinamine selectively inhibits PDE4, which is an enzyme that breaks down cAMP in cells. By inhibiting PDE4, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways play a key role in regulating various cellular processes, including inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical and clinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), in various cell types. This compound has also been shown to inhibit the migration and activation of immune cells, such as T cells, B cells, and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinamine in lab experiments is its selectivity for PDE4. This allows researchers to specifically target the cAMP signaling pathway without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-benzyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinamine. One area of interest is the development of more potent and selective PDE4 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in other inflammatory and immune-related disorders, such as inflammatory bowel disease and multiple sclerosis. Finally, the development of combination therapies that target multiple signaling pathways may also be a promising direction for future research.
Applications De Recherche Scientifique
N-benzyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinamine has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related disorders, including asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. The compound has been shown to selectively inhibit PDE4, which is an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, this compound increases cAMP levels, leading to anti-inflammatory and immunomodulatory effects.
Propriétés
IUPAC Name |
N-benzyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-20-14-15-22(18-25(20)34(32,33)31-16-8-3-9-17-31)26-23-12-6-7-13-24(23)27(30-29-26)28-19-21-10-4-2-5-11-21/h2,4-7,10-15,18H,3,8-9,16-17,19H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHGNCNEPWGAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3951947.png)


![2-[(4-methoxyphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B3951966.png)
![N-[2-(dimethylamino)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B3951967.png)



![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3951983.png)

![3-ethyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952008.png)

![ethyl 1-[4-(dimethylamino)benzoyl]-3-piperidinecarboxylate](/img/structure/B3952021.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3952037.png)